4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde

Lipophilicity Drug-likeness Membrane permeability

4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde (CAS 68641-04-3) is a heterocyclic aromatic aldehyde belonging to the 1,2,3-triazole class, with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol. The compound features a benzaldehyde moiety at the para-position and a sterically demanding 5-tert-butyl substituent on the 1,2,3-triazole ring, distinguishing it from simpler triazolylbenzaldehyde analogs.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 68641-04-3
Cat. No. B2602546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde
CAS68641-04-3
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H15N3O/c1-13(2,3)12-8-14-15-16(12)11-6-4-10(9-17)5-7-11/h4-9H,1-3H3
InChIKeyKAHHYVNIIHEJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde (CAS 68641-04-3): Core Identity and Procurement-Relevant Profile


4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde (CAS 68641-04-3) is a heterocyclic aromatic aldehyde belonging to the 1,2,3-triazole class, with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol [1]. The compound features a benzaldehyde moiety at the para-position and a sterically demanding 5-tert-butyl substituent on the 1,2,3-triazole ring, distinguishing it from simpler triazolylbenzaldehyde analogs [1]. Its computed physicochemical profile includes XLogP3 of 2.5, topological polar surface area (TPSA) of 47.8 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. A reported experimental melting point of 120–122 °C [2] confirms its crystalline solid nature at ambient conditions, facilitating handling, storage, and purification in both academic and industrial settings.

Why 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde Cannot Be Casually Replaced by In-Class Analogs


Within the family of triazolylbenzaldehyde building blocks, seemingly minor structural variations produce substantial differences in lipophilicity, steric environment, and biological target engagement that preclude simple interchange. The 1,2,3-triazole versus 1,2,4-triazole connectivity alone alters the spatial orientation of the heterocyclic nitrogen atoms and their hydrogen-bond-accepting capacity, while the presence or absence of the 5-tert-butyl group modulates both computed logP—with XLogP3 varying from approximately 1.1 (for the 1,2,4-triazole analog without tert-butyl) to 2.5 (for the target compound) [1]—and the steric shielding around the triazole ring. In biological screening, the target compound has demonstrated measurable potency against aldehyde dehydrogenase 1A1 (ALDH1A1) at 25.1 µM, whereas structurally related triazolylbenzaldehydes evaluated in the same PubChem qHTS panel showed divergent activity profiles [2]. These quantitative differences underscore that procurement decisions for a specific research or synthetic application must be driven by the precise substitution pattern rather than class membership alone.

Head-to-Head Quantitative Differentiation Evidence for 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde (CAS 68641-04-3)


XLogP3 Lipophilicity: 2.3-Fold Increase Over the Closest 1,2,4-Triazole Analog

The target compound exhibits a computed XLogP3 value of 2.5 [1], representing a 2.3-fold increase in predicted lipophilicity compared with the 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS 27996-86-7), which has an XLogP3 of 1.1 [2]. This difference is driven by the combined effect of the 1,2,3-triazole ring system and the lipophilic tert-butyl substituent at the 5-position.

Lipophilicity Drug-likeness Membrane permeability

ALDH1A1 Target Engagement: Confirmed Potency of 25.1 µM in qHTS Screening

In a confirmatory qHTS assay for inhibitors of human aldehyde dehydrogenase 1A1 (ALDH1A1), the target compound demonstrated a potency of 25.1 µM (pChemBL = 4.60) and was annotated as 'Active' [1]. The same compound was tested against four additional targets in the PubChem screening panel—AmpC β-lactamase (31.6 µM, inconclusive), neuropeptide S receptor (4 nM, inconclusive), Nrf2 (3.7 µM, inconclusive), and an IDH1-mutant synthetic lethality assay (12.6 µM, inconclusive)—but only the ALDH1A1 result met the activity threshold [1]. This selectivity profile, while based on a limited target panel, suggests preferential engagement with the ALDH1A1 enzyme over other screened protein targets.

ALDH1A1 Cancer stem cells Aldehyde dehydrogenase inhibition

Melting Point Differentiation: Crystalline Solid at 120–122 °C Facilitates Purification and Handling

The target compound is reported to melt at 120–122 °C [1], consistent with a crystalline solid at standard laboratory temperature. In contrast, the unsubstituted analog 4-(1H-1,2,3-triazol-1-yl)benzaldehyde (CAS 41498-10-6, MW 173.17) lacks the tert-butyl group and has been described as a lower-melting solid or oil in certain supplier documentation . The tert-butyl substituent increases molecular weight from 173.17 to 229.28 g/mol (+32%) and likely contributes to stronger crystal lattice packing through enhanced van der Waals interactions, raising the melting point into a range more amenable to filtration, recrystallization, and gravimetric handling.

Solid-state properties Purification Formulation

Steric Shielding by the 5-tert-Butyl Group: Impact on Triazole Ring Reactivity and Metabolic Stability

The 5-tert-butyl substituent on the 1,2,3-triazole ring introduces significant steric bulk adjacent to the N1-linked benzaldehyde moiety. This steric shielding is predicted to influence both chemical reactivity at the triazole ring and biological recognition. Computed descriptors for the target compound include a rotatable bond count of 3, a heavy atom count of 17, and a complexity score of 266 [1]. In the broader 1,2,3-triazole literature, 5-substitution with bulky alkyl groups has been associated with increased resistance to metabolic N-glucuronidation and oxidative ring cleavage compared to unsubstituted or 4-substituted triazoles [2]. While no direct comparative metabolic stability data are available for this specific compound, the class-level precedent supports the expectation that the tert-butyl group confers enhanced chemical robustness.

Steric hindrance Metabolic stability Chemoselectivity

Synthetic Versatility: Dual Reactivity of Aldehyde and 1,2,3-Triazole Functionalities in Click Chemistry and Condensation Reactions

The compound integrates two orthogonal reactive handles: a para-benzaldehyde group suitable for Schiff base condensation, reductive amination, and Knoevenagel reactions, and a pre-formed 1,2,3-triazole ring that can serve as a metal-coordinating ligand or participate in further N-functionalization [1]. This contrasts with simple benzaldehyde building blocks that lack the triazole moiety and with simple triazoles that lack the aldehyde. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal 'click' reaction [2], and can itself serve as a substrate for subsequent CuAAC or other metal-catalyzed transformations. The tert-butyl group at the 5-position blocks one potential site of reactivity on the triazole, directing further functionalization to the remaining accessible positions.

Click chemistry CuAAC Schiff base formation Building block

Highest-Confidence Application Scenarios for 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde Based on Quantitative Evidence


ALDH1A1-Targeted Probe Development for Cancer Stem Cell Research

With confirmed ALDH1A1 inhibitory potency of 25.1 µM in qHTS screening [1], this compound can serve as a validated starting scaffold for structure-activity relationship (SAR) exploration targeting aldehyde dehydrogenase 1A1. ALDH1A1 is a recognized marker and functional regulator of cancer stem cells in multiple tumor types, and its inhibition has been proposed as a strategy to overcome chemoresistance [2]. Researchers can procure this compound as an annotated screening hit to perform downstream medicinal chemistry optimization of potency and selectivity, leveraging the aldehyde group for rapid analog generation via condensation chemistry.

Synthesis of Sterically Shielded Triazole-Containing Drug Candidates via the Aldehyde Handle

The combination of a para-benzaldehyde electrophile and a pre-installed 5-tert-butyl-1,2,3-triazole makes this compound an efficient entry point for constructing drug-like molecules with enhanced metabolic stability. The aldehyde can undergo reductive amination with primary or secondary amines to generate benzylic amine derivatives, or participate in Knoevenagel condensations to access α,β-unsaturated carbonyl systems [1]. The tert-butyl group on the triazole ring provides steric shielding predicted, based on class-level SAR, to reduce susceptibility to metabolic N-glucuronidation [2], potentially improving the pharmacokinetic profile of downstream analogs compared to those derived from unsubstituted triazole building blocks.

Bifunctional Ligand Synthesis for Coordination Chemistry and Catalysis

The 1,2,3-triazole ring is a well-established ligand for transition metals including Cu(I), Ru(II), Pd(II), and Ir(III), while the aldehyde group can be converted into imine, oxime, or hydrazone donors to create bidentate or tridentate ligand frameworks [1]. The steric bulk of the tert-butyl substituent at the 5-position influences the coordination geometry and steric environment around the metal center, offering a means to tune catalytic activity in reactions such as aerobic alcohol oxidation, where triazole ligand substituents have been shown to affect catalytic efficiency [2]. Procurement of this specific tert-butyl-substituted triazolylbenzaldehyde enables the systematic exploration of steric effects in catalyst design.

Standardized Building Block for Parallel Library Synthesis in Academic and Industrial Medicinal Chemistry

As a crystalline solid with a well-defined melting point (120–122 °C) and predictable reactivity [1], this compound is suitable for use in automated parallel synthesis platforms where accurate solid dispensing is critical. The presence of the tert-butyl group increases molecular weight and lipophilicity (XLogP3 = 2.5) relative to simpler triazolylbenzaldehydes [2], enabling the systematic exploration of hydrophobic space in compound library design. The aldehyde functionality provides a single, well-understood reaction point for diversification, minimizing side reactions in library production and facilitating purification of final products.

Quote Request

Request a Quote for 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.